3-fluoro-4-methylpyridin-2(1H)-one
Description
3-Fluoro-4-methylpyridin-2(1H)-one is a fluorinated heterocyclic compound featuring a pyridinone core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
3-fluoro-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6FNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) |
InChI Key |
NGFBYLSPYWFXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- Core Structure : Pyridin-2(1H)-one derivatives share a six-membered ring with a ketone oxygen at position 2. Substituents at positions 3 and 4 significantly alter reactivity and bioactivity.
- Key Analogues: 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p): Bulkier fluorinated substituents enhance thermal stability but reduce solubility compared to 3-fluoro-4-methyl derivatives . 3-Amino-4-arylpyridin-2(1H)-ones: Amino groups at position 3 improve antioxidant and luminescent properties but introduce synthetic complexity . 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one: Halogenation increases electrophilicity, enabling cross-coupling reactions, but may elevate toxicity .
Spectroscopic and Physicochemical Properties
NMR Spectral Data Comparison
Thermal and Solubility Properties
- Melting Points: this compound: ~160–165°C (similar to 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (mp 145–146°C) ). 3-Amino derivatives exhibit higher melting points (>180°C) due to hydrogen bonding .
- Solubility: Fluorinated derivatives show lower aqueous solubility than hydroxyl- or amino-substituted analogues, necessitating formulation adjustments for biological testing .
Pharmacological Potential
- This compound : Preliminary studies suggest analgesic activity in rodent models (hot-plate test ED₅₀ = 25 mg/kg), likely due to CNS modulation .
- Pyridin-2(1H)-one Derivatives as eIF4A3 Inhibitors: Fluorination at position 3 enhances target selectivity and potency compared to non-fluorinated analogues (e.g., 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives) .
- Antioxidant Activity: 3-Amino-4-aryl derivatives exhibit radical scavenging activity (IC₅₀ = 12–18 µM), absent in fluorinated analogues due to lack of redox-active groups .
Toxicity Profiles
Industrial and Patent Landscape
- Pharmaceutical Applications: Fluorinated pyridinones are prioritized in patents for kinase inhibitors (e.g., WO 2014203217) and anticancer agents .
- Agrochemical Uses : Methyl and trifluoromethyl derivatives (e.g., fluridone) are commercial herbicides, highlighting the role of fluorine in enhancing environmental stability .
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